3-(3-Aminopropyl)-1,2-benzenediol HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide is a chemical compound that features a benzene ring substituted with two hydroxyl groups and an aminopropyl group. This compound is often used in various chemical and biological applications due to its unique structural properties, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide typically involves the reaction of 1,2-benzenediol with 3-bromopropylamine hydrobromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form catecholamines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catecholamines and their derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl groups on the benzene ring can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of materials.
3-Bromopropylamine hydrobromide: A precursor in the synthesis of various organic compounds.
Catecholamines: Biologically active compounds involved in neurotransmission.
Uniqueness
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide is unique due to its combination of hydroxyl and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(3-aminopropyl)benzene-1,2-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c10-6-2-4-7-3-1-5-8(11)9(7)12;/h1,3,5,11-12H,2,4,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPZVVITUQTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCCN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.